

Physical properties of 3-Amino-2-pyridinecarbonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-pyridinecarbonitrile

Cat. No.: B112612

[Get Quote](#)

Technical Guide: Physical Properties of 3-Amino-2-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of **3-Amino-2-pyridinecarbonitrile** (CAS: 42242-11-5), a significant heterocyclic intermediate in pharmaceutical synthesis. The data and protocols presented are intended to support laboratory research and development activities.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification, purification, and handling of chemical compounds. These constants provide a criterion for purity and are critical for designing synthetic routes and manufacturing processes.

Data Presentation

The key physical properties for **3-Amino-2-pyridinecarbonitrile** are summarized in the table below. The boiling point is a predicted value, as is common for compounds that may decompose at high temperatures under atmospheric pressure.

Physical Property	Value	Notes
Melting Point	151 °C	Experimentally determined. [1] [2]
Boiling Point	368.2 ± 27.0 °C	Predicted value. [1]

Experimental Protocols

While specific experimental records for the determination of these values for **3-Amino-2-pyridinecarbonitrile** are not detailed in publicly available literature, the following standard methodologies are employed for such determinations in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure substances, this occurs over a very narrow range (typically 0.5-1.0°C). This protocol describes the use of a Thiele tube or a digital melting point apparatus.

Apparatus:

- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Thiele tube or a digital melting point apparatus (e.g., Mel-Temp)
- High-boiling point liquid (e.g., mineral oil, silicone oil) for Thiele tube
- Calibrated thermometer

Procedure:

- Sample Preparation: A small amount of **3-Amino-2-pyridinecarbonitrile** is finely powdered using a mortar and pestle to ensure uniform heat distribution.[\[3\]](#)
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a

sample height of 1-2 mm.[4]

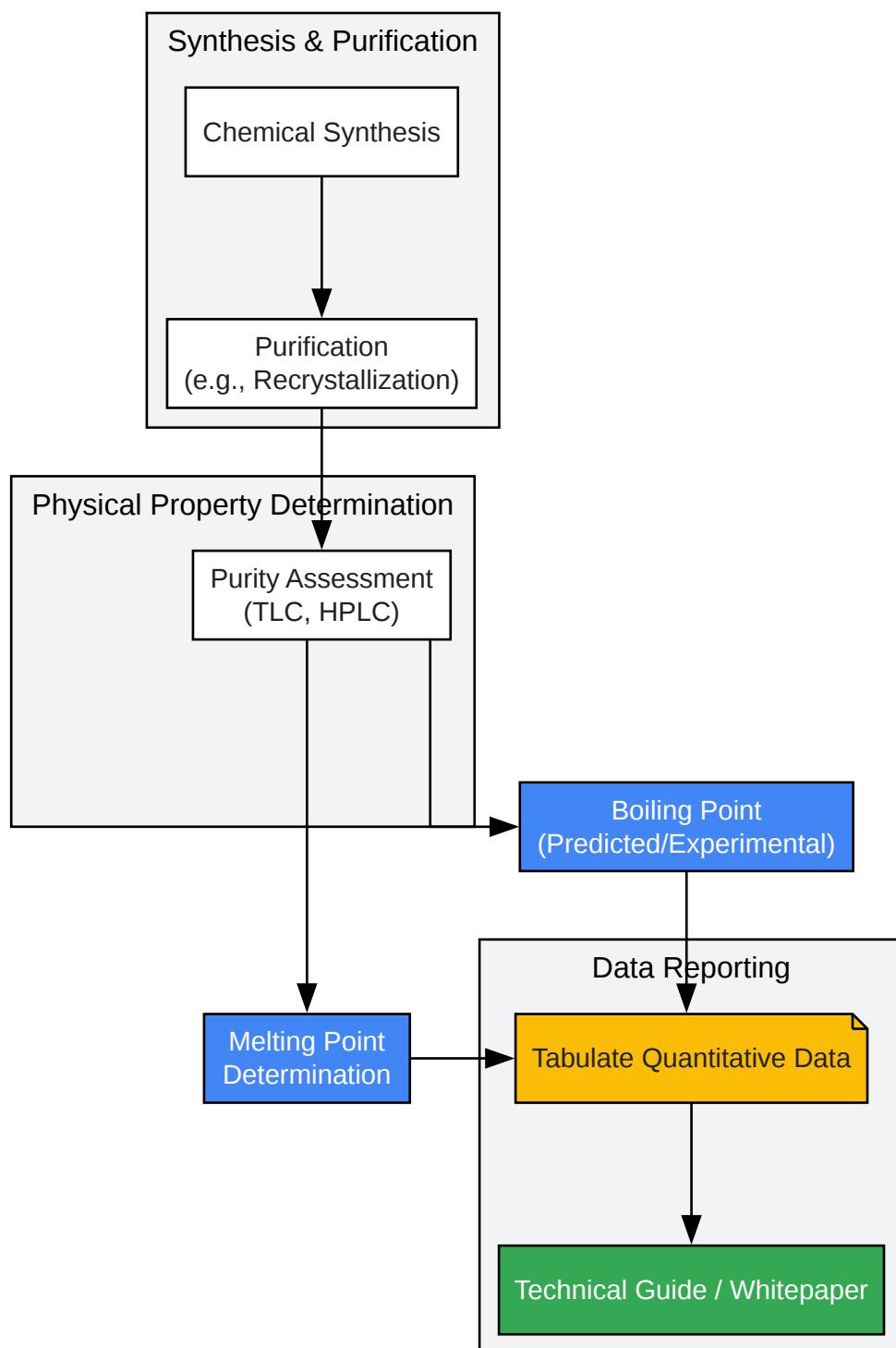
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, often with a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][5] This assembly is then immersed in the oil within the Thiele tube.
- Heating: The side arm of the Thiele tube is heated gently with a burner. The tube's design facilitates convection currents that ensure uniform heating of the oil bath.[3] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[6] A sharp melting range is indicative of high purity.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. Since **3-Amino-2-pyridinecarbonitrile** is a solid at room temperature, this method would be applied to a molten sample or if the compound were in a liquid state.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube with oil bath, aluminum block heater)[1][7]


Procedure:

- Sample Preparation: A small amount of the liquid compound (a few milliliters) is placed into the fusion tube.[1][8]

- Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid and the sealed end positioned upwards.[1][9]
- Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in an oil bath or aluminum block.[1][7]
- Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[1]
- Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, where its vapor pressure equals the atmospheric pressure.[9]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like **3-Amino-2-pyridinecarbonitrile**, focusing on the determination of its physical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Physical properties of 3-Amino-2-pyridinecarbonitrile (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112612#physical-properties-of-3-amino-2-pyridinecarbonitrile-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com